molecular formula C10H18Pt B15358870 (1,5-Cyclooctadiene)dimethylplatinum(cento)

(1,5-Cyclooctadiene)dimethylplatinum(cento)

Cat. No.: B15358870
M. Wt: 333.33 g/mol
InChI Key: AYLJSSIIYOOUOG-PHFPKPIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,5-Cyclooctadiene)dimethylplatinum(II) is a coordination compound with the chemical formula C10H18Pt. It consists of a platinum center bonded to a 1,5-cyclooctadiene ligand and two methyl groups. This compound is known for its applications in various chemical reactions, particularly in organometallic chemistry.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting platinum(II) chloride with 1,5-cyclooctadiene in the presence of a methylating agent such as methyl iodide.

  • Reductive Amination: Another method involves the reduction of a platinum(IV) precursor with 1,5-cyclooctadiene and a methyl source.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batch reactors where the reactants are mixed and heated under controlled conditions to ensure the formation of the desired product.

  • Continuous Flow Process: Some industrial processes may use continuous flow reactors to improve efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form platinum(IV) derivatives.

  • Reduction: Reduction reactions can convert the platinum(II) center to a platinum(0) state.

  • Substitution: Substitution reactions involve the replacement of the methyl groups with other ligands.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

  • Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

  • Substitution: Various nucleophiles can be used to replace the methyl groups, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Platinum(IV) complexes.

  • Reduction Products: Platinum(0) species.

  • Substitution Products: Various platinum complexes with different ligands.

Scientific Research Applications

(1,5-Cyclooctadiene)dimethylplatinum(II) is widely used in scientific research due to its versatile reactivity. It is employed in:

  • Organometallic Chemistry: As a catalyst in cross-coupling reactions and other organometallic transformations.

  • Biology: Studying the interactions of platinum compounds with biological molecules.

  • Medicine: Investigating potential anticancer properties of platinum-based drugs.

  • Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through its ability to coordinate to various substrates and act as a catalyst. The platinum center can form bonds with multiple ligands, facilitating reactions such as oxidative addition, reductive elimination, and migratory insertion. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

  • Dichloro(1,5-cyclooctadiene)platinum(II)

  • Chloro(1,5-cyclooctadiene)methylpalladium(II)

  • Platinum(II) acetylacetonate

Uniqueness: (1,5-Cyclooctadiene)dimethylplatinum(II) is unique in its combination of the cyclooctadiene ligand and methyl groups, which provides distinct reactivity compared to other platinum complexes. Its ability to undergo various substitution reactions makes it particularly valuable in synthetic chemistry.

Properties

Molecular Formula

C10H18Pt

Molecular Weight

333.33 g/mol

IUPAC Name

carbanide;(1Z,5Z)-cycloocta-1,5-diene;platinum(2+)

InChI

InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2/b2-1-,8-7-;;;

InChI Key

AYLJSSIIYOOUOG-PHFPKPIQSA-N

Isomeric SMILES

[CH3-].[CH3-].C1/C=C\CC/C=C\C1.[Pt+2]

Canonical SMILES

[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.